

Application Notes and Protocols for Lentiviral Overexpression of Orai1 in Cell Lines

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Compound of Interest		
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These application notes provide a comprehensive guide for the successful lentiviral overexpression of Orai1 in various cell lines. Orai1, a key component of the store-operated Ca²⁺ entry (SOCE) machinery, plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1][2] Understanding the functional consequences of its overexpression is vital for research in numerous fields, from immunology to oncology.

Introduction to Orai1 and Store-Operated Calcium Entry

Orai1 is a plasma membrane protein that forms the pore of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel.[3] The activation of this channel is initiated by the depletion of Ca²⁺ from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1).[4] Upon ER Ca²⁺ depletion, STIM1 oligomerizes and translocates to ER-plasma membrane junctions, where it directly interacts with and activates Orai1, leading to a sustained influx of extracellular Ca²⁺.[4][5] This process, known as store-operated calcium entry (SOCE), is fundamental for replenishing ER Ca²⁺ stores and for downstream Ca²⁺ signaling.

Data on Functional Effects of Orai1 Overexpression



Lentiviral-mediated overexpression of Orai1 has been shown to significantly impact cellular Ca²⁺ dynamics and associated physiological processes. The following tables summarize quantitative data from studies utilizing this technique.

Table 1: Effect of Orai1 Overexpression on Store-Operated Ca²⁺ Entry (SOCE)

Cell Line	Method of Overexpressio n	Fold Increase in SOCE	Key Findings	Reference
HEK293	Transient co- transfection with STIM1	~20-fold	Co-expression of Orai1 and STIM1 dramatically increases store- operated Ca ²⁺ entry and Ca ²⁺ - selective current.	[6]
HEK293	Orai1 Knockout (for comparison)	~80% decrease	Orai1 is the primary effector of SOCE in HEK-293 cells.	[7]
Cervical Cancer Cells (Caski, SiHa)	siRNA knockdown (for comparison)	Significantly decreased	Orai1 mediates thapsigargin- induced SOCE.	[8]

Table 2: Effect of Orai1 Overexpression on Cell Proliferation

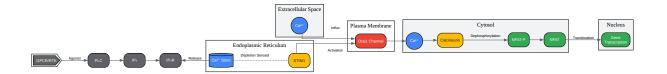


Cell Line	Effect on Proliferation	Key Findings	Reference
Non-small cell lung carcinoma (NSCLC)	Promotes proliferation	Orai1 is overexpressed in NSCLC and its knockdown inhibits the PI3K/AKT/ERK pathway, reducing cell viability.	[9]
A549 Lung Cancer Cells	Suppresses proliferation	Overexpression of Orai1 led to G0/G1 cell cycle arrest and attenuated EGF- mediated SOCE and proliferation.	[2]
Prostate Cancer Cells (DU145, PC3)	Slows cell growth	Overexpression of Orai1 and/or STIM1 leads to an increased percentage of cells in the G0/G1 phase.	[10]
HEK293	No significant effect	Orai1 deletion did not affect the proliferation rate of HEK293 cells.	[7]
Cervical Cancer Cells	Promotes growth	Knockdown of Orai1 decreased cell viability and colony formation.	[8]

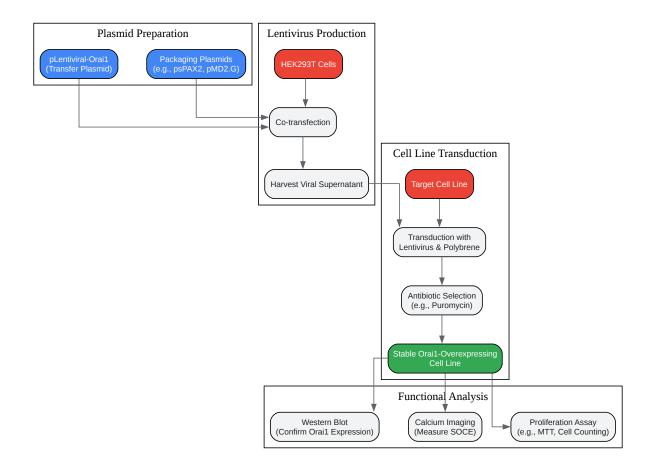
Signaling Pathways and Experimental Workflow

To visualize the molecular interactions and experimental procedures, the following diagrams are provided.









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